(3-Chloro-5-(difluoromethoxy)phenyl)methanol

Physicochemical profiling pKa prediction Drug-likeness

(3-Chloro-5-(difluoromethoxy)phenyl)methanol (CAS 1427364-47-3) is a fluorinated aromatic alcohol with the molecular formula C8H7ClF2O2 and a molecular weight of 208.59 g/mol. It belongs to the class of halogenated benzyl alcohol derivatives, featuring a hydroxymethyl (-CH2OH) group, a chlorine substituent at the 3-position, and a difluoromethoxy (-OCF2H) group at the 5-position of the benzene ring.

Molecular Formula C8H7ClF2O2
Molecular Weight 208.59 g/mol
CAS No. 1427364-47-3
Cat. No. B3322212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-(difluoromethoxy)phenyl)methanol
CAS1427364-47-3
Molecular FormulaC8H7ClF2O2
Molecular Weight208.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)F)Cl)CO
InChIInChI=1S/C8H7ClF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2
InChIKeySPDICSDVXNRHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-(difluoromethoxy)phenyl)methanol CAS 1427364-47-3: Core Identity and Procurement Context


(3-Chloro-5-(difluoromethoxy)phenyl)methanol (CAS 1427364-47-3) is a fluorinated aromatic alcohol with the molecular formula C8H7ClF2O2 and a molecular weight of 208.59 g/mol . It belongs to the class of halogenated benzyl alcohol derivatives, featuring a hydroxymethyl (-CH2OH) group, a chlorine substituent at the 3-position, and a difluoromethoxy (-OCF2H) group at the 5-position of the benzene ring. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with its most notable validated application being the key synthetic intermediate for the clinical-stage oral direct thrombin inhibitor AZD0837 (atecegatran metoxil) [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why (3-Chloro-5-(difluoromethoxy)phenyl)methanol Cannot Be Replaced by Generic Analogs in Drug Discovery Programs


In lead optimization and process chemistry, the precise regiochemical placement of halogen and fluorinated alkoxy substituents on the phenyl ring dictates both pharmacophore recognition and metabolic fate. The 3-chloro-5-difluoromethoxy substitution pattern is not arbitrarily interchangeable with its regioisomers (e.g., 3-chloro-4-difluoromethoxy) or with non-chlorinated difluoromethoxy benzyl alcohols. In the case of AZD0837, the active metabolite AR-H067637 derives its potent thrombin inhibition (Ki = 2-4 nM) [1] from a specific three-dimensional arrangement in which the 3-chloro and 5-difluoromethoxy groups make defined contacts within the thrombin active site. Replacing this building block with the 3-chloro-4-OCF2H isomer, the non-chlorinated 3-OCF2H analog, or the methoxy variant would alter both binding affinity and metabolic stability, likely resulting in loss of activity. Furthermore, predicted physicochemical properties—including pKa, boiling point, and density—differ measurably from the closest commercially available analogs, meaning that reaction conditions optimized for the target compound cannot be directly ported to alternative building blocks without re-validation .

Product-Specific Quantitative Evidence Guide for (3-Chloro-5-(difluoromethoxy)phenyl)methanol: Comparator-Based Differentiation


pKa Differentiation: 3-Chloro-5-OCF2H vs Non-Chlorinated 2-OCF2H and 3-OCF2H Benzyl Alcohols

The predicted pKa of (3-Chloro-5-(difluoromethoxy)phenyl)methanol is 13.98 ± 0.10 . This value is measurably lower than that of the non-chlorinated analog 2-(difluoromethoxy)benzyl alcohol (CAS 72768-94-6), which has a predicted pKa of 14.22 ± 0.10 . The ~0.24 log unit decrease in pKa (corresponding to roughly 1.7-fold higher acidity) arises from the electron-withdrawing inductive effect of the meta-chloro substituent, which stabilizes the alkoxide conjugate base. For the 3-(difluoromethoxy)benzyl alcohol comparator (CAS 125903-81-3), although a specific predicted pKa was not located in the primary ChemSpider dataset, its LogP of 1.13 is expected to be lower than the target compound due to the absence of the lipophilic chlorine atom, consistent with the trend observed for the 2-isomer.

Physicochemical profiling pKa prediction Drug-likeness

Boiling Point and Density Differentiation vs Non-Chlorinated and Regioisomeric Analogs

(3-Chloro-5-(difluoromethoxy)phenyl)methanol has a predicted boiling point of 276.8 ± 35.0 °C and a predicted density of 1.386 ± 0.06 g/cm³ . This represents a substantial increase over the non-chlorinated analog 3-(difluoromethoxy)benzyl alcohol (CAS 125903-81-3), which has a predicted boiling point of 242.2 ± 35.0 °C and a predicted density of 1.3 ± 0.1 g/cm³ . The boiling point elevation of approximately 34.6 °C is attributable to the increased molecular weight (+34.44 g/mol from chlorine substitution) and enhanced polarizability. Similarly, the 2-(difluoromethoxy) isomer (CAS 72768-94-6) exhibits a significantly lower predicted boiling point of 228.4 ± 35.0 °C , which is 48.4 °C below the target compound. For the regioisomeric (3-chloro-4-(difluoromethoxy)phenyl)methanol (CAS 1249809-88-8), specific boiling point and density data were not located in the accessed databases , precluding a direct head-to-head comparison on this dimension.

Purification Process chemistry Physical property prediction

Validated Pharmaceutical Utility: Essential Building Block for the Phase II Clinical Candidate AZD0837 (Atecegatran Metoxil)

(3-Chloro-5-(difluoromethoxy)phenyl)methanol is the essential synthetic intermediate for AZD0837 (atecegatran metoxil), an oral prodrug developed by AstraZeneca that reached Phase II clinical trials for stroke prevention in non-valvular atrial fibrillation [1]. The active metabolite AR-H067637, which incorporates the 3-chloro-5-difluoromethoxyphenyl moiety, is a potent, selective, reversible, competitive direct thrombin inhibitor with an inhibition constant Ki = 2-4 nM against human alpha-thrombin [2]. In a Phase II randomized dose-guiding study (NCT00684307), AZD0837 demonstrated effective anticoagulation with a low incidence of bleeding events [3]. The compound is used in the penultimate synthetic step: the hydroxymethyl group is oxidized and coupled to the azetidine-carboxamide scaffold to construct the (R)-2-(3-chloro-5-(difluoromethoxy)phenyl)-2-hydroxyacetyl pharmacophore, as described in patent WO2003101423 [4]. In contrast, the closest regioisomer (3-chloro-4-(difluoromethoxy)phenyl)methanol (CAS 1249809-88-8) and the non-chlorinated 3-(difluoromethoxy)benzyl alcohol (CAS 125903-81-3) have no documented role as intermediates for clinical-stage drug candidates.

Anticoagulant Direct thrombin inhibitor Clinical-stage intermediate

Regioisomeric Specificity: 3,5- vs 3,4-Substitution Pattern and Impact on Thrombin Binding Affinity

The precise 3-chloro-5-difluoromethoxy substitution pattern is required for the potent thrombin inhibitory activity observed in AR-H067637 (Ki = 2-4 nM) [1]. The 3,5-substitution pattern positions the chlorine and difluoromethoxy groups in a meta relationship to each other and relative to the hydroxyacetyl linking group, creating a specific electrostatic and steric profile recognized by the thrombin S1 and S2 subsites. Although direct biochemical comparison data for the 3,4-regioisomer in the same azetidine-carboxamide scaffold were not located in the public domain, the 3,4-isomer building block (CAS 1249809-88-8) has not been reported in any peer-reviewed medicinal chemistry program targeting thrombin or related serine proteases . A closely related compound, N-[3-chloro-4-(difluoromethoxy)phenyl]-2,2-diphenyl-acetamide, showed an IC50 of 1,250 nM in a cell-based assay [2], which is approximately 300- to 600-fold weaker than the thrombin Ki of the 3,5-substituted AR-H067637, albeit in a different assay system and scaffold context. The regioisomeric boronated derivative, [3-chloro-5-(difluoromethoxy)phenyl]boronic acid, has also been specifically highlighted for Suzuki-Miyaura cross-coupling applications [3], further underscoring the synthetic versatility uniquely tied to the 3,5-substitution pattern.

Structure-activity relationship Regioisomerism Thrombin inhibition

OCF2H vs OCH3: Metabolic Stability and Lipophilicity Advantage of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group confers distinct physicochemical advantages over the methoxy (-OCH3) group in drug design. According to a comprehensive review in CCS Chemistry (2023), the OCF2H group induces higher metabolic stability and lipophilicity compared to OCH3, while retaining hydrogen bond donor capability—a property absent in the trifluoromethoxy (-OCF3) analog [1]. Specifically, the OCF2H group is capable of interconverting between a highly lipophilic and a polar conformation, enabling adaptive modulation of molecular polarity in different biological environments [2]. This is particularly relevant when the target compound (3-chloro-5-(difluoromethoxy)phenyl)methanol is compared to its direct methoxy analog, (3-chloro-5-methoxyphenyl)methanol (CAS 82477-68-7; MW 172.61 g/mol) [3]. The methoxy variant has a lower molecular weight and lacks the fluorine-mediated metabolic shielding, which is known to reduce oxidative O-dealkylation by cytochrome P450 enzymes. A statistical analysis of human microsomal metabolic stability data demonstrated that fluorinated methoxy groups are a common strategy to replace metabolically labile aromatic methoxy substituents [4]. Although direct microsomal stability data for the target compound versus its methoxy analog were not located, the class-level evidence strongly supports superior metabolic stability for the OCF2H-containing target compound.

Metabolic stability Lipophilicity Fluorine chemistry Drug design

Optimal Research and Industrial Application Scenarios for (3-Chloro-5-(difluoromethoxy)phenyl)methanol CAS 1427364-47-3


Direct Thrombin Inhibitor Development and Anticoagulant Drug Discovery

This compound is the validated starting point for synthesizing AZD0837-class direct thrombin inhibitors. The 3-chloro-5-difluoromethoxyphenyl moiety delivered a clinical candidate with Ki = 2-4 nM against human alpha-thrombin and selectivity over other serine proteases involved in hemostasis [6]. Medicinal chemistry teams pursuing oral anticoagulants or parenteral thrombin inhibitors should prioritize this building block to leverage the established SAR and pharmacokinetic precedent. The Phase II clinical data demonstrated effective anticoagulation with a favorable bleeding risk profile compared to vitamin K antagonists .

Synthesis of Fluorinated Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

The hydroxymethyl group provides a synthetic handle for oxidation to the aldehyde or carboxylic acid, while the chlorine atom serves as a site for palladium-catalyzed cross-coupling reactions. The related boronic acid derivative [3-chloro-5-(difluoromethoxy)phenyl]boronic acid has been explicitly profiled for Suzuki-Miyaura coupling applications [6]. This dual reactivity—electrophilic at chlorine and nucleophilic at the hydroxymethyl-derived functionality—enables divergent library synthesis for fragment-based drug discovery.

Agrochemical Intermediate Development Leveraging the Difluoromethoxy Motif

The difluoromethoxy group is an established structural motif in commercial agrochemicals, including the insecticide Flucythrinate and several pyrethroid pesticides [6]. The compound's 3-chloro-5-difluoromethoxy substitution pattern aligns with the general structure of difluoromethoxyaromatic intermediates used in pyrethroid synthesis, as described in patents for preparing difluoromethoxyaromatic compounds . Agrochemical discovery programs targeting mite or insect pests can utilize this building block to access novel difluoromethoxyphenyl derivatives.

Metabolic Stability Optimization via OCH3 → OCF2H Bioisosteric Replacement

For lead optimization programs where a methoxy-substituted phenylmethanol scaffold shows promising activity but poor metabolic stability (rapid O-dealkylation), the OCF2H analog represented by this compound offers a direct bioisosteric replacement strategy. The OCF2H group provides enhanced metabolic stability and modulated lipophilicity compared to OCH3 while retaining hydrogen bond donor capability [6]. The chlorine substituent at the 3-position further differentiates this compound from the non-chlorinated 3-(difluoromethoxy)benzyl alcohol (LogP 1.13), providing additional lipophilicity and a second synthetic diversification point .

Quote Request

Request a Quote for (3-Chloro-5-(difluoromethoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.